molecular formula C10H13N5O2 B13094035 2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide CAS No. 88373-93-7

2-(7-Oxo-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide

Cat. No.: B13094035
CAS No.: 88373-93-7
M. Wt: 235.24 g/mol
InChI Key: NWGUXHHYZJLBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide typically involves the condensation of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction conditions involve heating the reactants in a microwave at 140°C for a short duration, which facilitates the formation of the desired product through a transamidation mechanism followed by nucleophilic addition and subsequent condensation .

Industrial Production Methods

Industrial production of this compound can be scaled up using the same microwave-mediated method. The process is efficient and can be adapted for large-scale synthesis by optimizing the reaction conditions and using appropriate microwave reactors .

Chemical Reactions Analysis

Types of Reactions

2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the triazolopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can have different biological activities and properties .

Mechanism of Action

The mechanism of action of 2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of the ERK signaling pathway by reducing the phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacological properties. Its ability to inhibit multiple targets in the ERK signaling pathway makes it a valuable compound for developing new anticancer therapies .

Properties

CAS No.

88373-93-7

Molecular Formula

C10H13N5O2

Molecular Weight

235.24 g/mol

IUPAC Name

2-(7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)-N-propylacetamide

InChI

InChI=1S/C10H13N5O2/c1-2-3-11-8(16)4-7-5-9(17)15-10(14-7)12-6-13-15/h5-6H,2-4H2,1H3,(H,11,16)(H,12,13,14)

InChI Key

NWGUXHHYZJLBHS-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CC1=CC(=O)N2C(=N1)N=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.